Home > Products > Screening Compounds P79350 > 7-Chloro-8-hydroxy-quinazoline
7-Chloro-8-hydroxy-quinazoline -

7-Chloro-8-hydroxy-quinazoline

Catalog Number: EVT-8487947
CAS Number:
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Chloro-8-hydroxy-quinazoline is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals. Quinazolines and their derivatives are known for a range of biological activities, including anticancer, antifungal, and antibacterial properties, making them significant in medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 8-hydroxy-quinoline and chlorinating agents. The synthesis methods often involve chlorination processes or reactions with substituted amines and aldehydes.

Classification

7-Chloro-8-hydroxy-quinazoline is classified as a heterocyclic compound, specifically a derivative of quinazoline. It is also categorized under the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 7-chloro-8-hydroxy-quinazoline can be achieved through several methods:

  1. Chlorination of 8-Hydroxy-quinoline: One common method involves the chlorination of 8-hydroxy-quinoline using chlorine gas in the presence of solvents such as glacial acetic acid. This method allows for the introduction of chlorine at the 7-position of the quinoline ring, resulting in the formation of 7-chloro-8-hydroxy-quinazoline .
  2. Betti Reaction: Another method employs the Betti reaction, where 5-chloro-8-hydroxy-quinoline is reacted with benzamide and aldehydes under reflux conditions to yield various substituted quinazolines .
  3. Niementowski's Synthesis: This involves heating anthranilic acid with formamide to yield quinazoline derivatives that can be further modified to obtain 7-chloro-8-hydroxy-quinazoline .

Technical Details

The technical aspects of these synthesis methods often include controlling reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. For instance, maintaining low temperatures during chlorination helps minimize side reactions .

Molecular Structure Analysis

Structure

7-Chloro-8-hydroxy-quinazoline has a distinctive molecular structure characterized by:

  • A fused bicyclic system consisting of a benzene ring and a pyrimidine ring.
  • A chlorine atom substituent at the 7-position.
  • A hydroxyl group (-OH) at the 8-position.
Chemical Reactions Analysis

Reactions

7-Chloro-8-hydroxy-quinazoline undergoes various chemical reactions that enhance its utility in synthetic chemistry:

  1. Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under basic conditions, allowing for further functionalization.
  2. Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Technical Details

The reactivity of 7-chloro-8-hydroxy-quinazoline is influenced by its electronic configuration and steric factors arising from the substituents on the quinazoline ring. Careful selection of reaction conditions is crucial for achieving desired products with high yields .

Mechanism of Action

Process

The mechanism by which 7-chloro-8-hydroxy-quinazoline exerts its biological effects involves several pathways:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular processes, contributing to its anticancer properties.
  2. Interaction with Biological Targets: The hydroxyl group enhances hydrogen bonding interactions with biological macromolecules, facilitating binding to target sites within cells.

Data

Studies have shown that quinazoline derivatives exhibit significant activity against various cancer cell lines, suggesting that modifications at positions such as 7 and 8 can enhance potency and selectivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point of 7-chloro-8-hydroxy-quinazoline is reported to be around 189 °C.

Chemical Properties

  • Solubility: It is generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses indicate that variations in substituents can significantly influence both physical and chemical properties, affecting solubility and reactivity profiles .

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its diverse biological activities, 7-chloro-8-hydroxy-quinazoline serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  2. Biological Research: The compound is utilized in studies exploring enzyme inhibition mechanisms and cellular signaling pathways related to cancer progression.
  3. Synthetic Chemistry: It acts as an intermediate in synthesizing more complex heterocyclic compounds used in various applications across medicinal chemistry.
Introduction to 7-Chloro-8-hydroxy-quinazoline in Medicinal Chemistry

Historical Context of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have evolved from synthetic curiosities to privileged scaffolds in medicinal chemistry since Griess's pioneering synthesis of 2-cyanoquinazolin-4-one in 1869 [4] [7]. The mid-20th century witnessed accelerated exploration, culminating in FDA-approved tyrosine kinase inhibitors such as gefitinib (2003) and erlotinib (2004) for non-small-cell lung carcinoma. These agents revolutionized targeted cancer therapy by inhibiting epidermal growth factor receptor (EGFR) mutations [2] [7]. Concurrently, quinazoline antifolates like raltitrexed emerged as dihydrofolate reductase inhibitors for colorectal cancer, underscoring the scaffold’s versatility in modulating diverse biological targets [3]. The structural plasticity of quinazoline—amenable to substitutions at positions 2, 4, 6, and 7—enables precise optimization of pharmacokinetic and pharmacodynamic properties, driving sustained interest in novel derivatives such as 7-chloro-8-hydroxy-quinazoline [6] [10].

Table 1: Historical Milestones in Quinazoline-Based Drug Development

YearCompoundTherapeutic ApplicationSignificance
18692-Cyanoquinazolin-4-oneSynthetic prototypeFirst documented quinazoline derivative [4]
2003GefitinibNon-small-cell lung carcinomaFirst-generation EGFR TKI [2]
2004ErlotinibPancreatic/cancer therapyFDA-approved with gemcitabine [7]
2010sRaltitrexedColorectal carcinomaAntifolate DHFR inhibitor [3]

Structural Uniqueness of 7-Chloro-8-hydroxy-quinazoline in Heterocyclic Systems

7-Chloro-8-hydroxy-quinazoline exhibits distinct electronic and steric features conferred by its halogen and phenolic substituents. The chloro group at C7 is strongly electron-withdrawing, reducing electron density at N1 and C2, which enhances electrophilic reactivity. Conversely, the ortho-hydroxy group at C8 enables tautomerization between lactam (quinazolinone) and lactim forms, facilitating proton donation and metal coordination [4] [8]. This bidentate binding motif—comprising phenolate oxygen and pyrimidine nitrogen—creates a stable 5-membered chelate ring with divalent metals like Cu²⁺ and Zn²⁺. Stability constants (log K) for such complexes typically exceed 10, enabling disruption of metalloenzyme function [1] [8]. The chloro substituent further augments lipophilicity (predicted log P = 2.8), promoting cellular membrane permeability, while intramolecular hydrogen bonding (O-H⋯N) stabilizes the planar conformation, optimizing DNA intercalation potential [5] [9].

Table 2: Key Structural Parameters Influencing Bioactivity

Structural FeatureElectronic EffectBiological Consequence
C7 Chloroσₚ = +0.23 (Electron-withdrawing)Enhanced electrophilicity at C4; increased membrane permeability
C8 HydroxypKₐ ~8.5 (Acidic)Metal chelation; radical scavenging
N1-PyrimidinepKₐ ~3.5 (Basic)Protonation at physiological pH; salt formation

Rationale for Targeting Quinazoline Scaffolds in Multifunctional Therapeutics

The therapeutic relevance of 7-chloro-8-hydroxy-quinazoline stems from its capacity for dual-target engagement. Its metal-chelating capability disrupts cellular metal homeostasis—a mechanism exploited in anticancer and neuroprotective agents. For example, analogous 8-hydroxyquinoline derivatives (e.g., clioquinol) chelate Cu²⁺ in Alzheimer’s disease to inhibit amyloid-β aggregation [1] [8]. Simultaneously, the quinazoline core inhibits kinase enzymes via ATP-competitive binding, leveraging hydrogen bonds between N1/C2 substituents and kinase hinge residues [2] [7]. This bifunctionality enables synergistic mechanisms: metal chelation depletes cofactors essential for DNA repair enzymes (e.g., PARP), while kinase inhibition blocks proliferative signaling [3] [6]. Additionally, the scaffold’s synthetic versatility allows modular incorporation of pharmacophores targeting resistance mechanisms. For instance, C7 alkoxy extensions in derivatives like NSC376461 mitigate P-glycoprotein efflux, addressing multidrug resistance in oncology [5] [9]. Such multifunctionality positions 7-chloro-8-hydroxy-quinazoline as a strategic template for next-generation therapeutics.

Properties

Product Name

7-Chloro-8-hydroxy-quinazoline

IUPAC Name

7-chloroquinazolin-8-ol

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-10-4-11-7(5)8(6)12/h1-4,12H

InChI Key

YPHVUCZSMKRDGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=NC=C21)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.